molecular formula C27H19N3O7 B302837 N-{4-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide

N-{4-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide

Katalognummer B302837
Molekulargewicht: 497.5 g/mol
InChI-Schlüssel: WYLBFGSFUXMEGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide, commonly known as FFA4 agonist, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of furan-based compounds and is synthesized through a multistep process.

Wissenschaftliche Forschungsanwendungen

FFA4 agonist has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and inflammatory bowel disease. It has been shown to activate the free fatty acid receptor 4 (FFA4), which plays a crucial role in regulating glucose and lipid metabolism. FFA4 agonist has also been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory bowel disease.

Wirkmechanismus

FFA4 agonist activates FFA4, which is a G protein-coupled receptor that is predominantly expressed in adipose tissue, pancreas, and immune cells. Upon activation, FFA4 stimulates various signaling pathways such as Gαq/11, Gαi/o, and Gαs, leading to the release of insulin and the regulation of glucose and lipid metabolism. FFA4 agonist has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
FFA4 agonist has been shown to have various biochemical and physiological effects. It has been shown to increase insulin secretion, improve glucose tolerance, and reduce hepatic glucose production. FFA4 agonist has also been shown to reduce body weight and improve lipid metabolism. Additionally, FFA4 agonist has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of FFA4 agonist is its specificity towards FFA4, which reduces the risk of off-target effects. FFA4 agonist is also stable in various biological matrices, making it suitable for in vivo studies. However, FFA4 agonist has a low solubility in water, which can limit its use in certain experiments. Additionally, the synthesis of FFA4 agonist is a multistep process, which can be time-consuming and expensive.

Zukünftige Richtungen

FFA4 agonist has shown promising results in various preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. One of the future directions is to investigate the long-term effects of FFA4 agonist on glucose and lipid metabolism in animal models. Additionally, the development of more potent and selective FFA4 agonists is needed to improve its therapeutic potential. Further research is also needed to determine the safety and efficacy of FFA4 agonist in humans.
Conclusion:
In conclusion, FFA4 agonist is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized through a multistep process and has been shown to activate FFA4, which plays a crucial role in regulating glucose and lipid metabolism. FFA4 agonist has various biochemical and physiological effects and has shown promising results in various preclinical studies. Further research is needed to determine its potential therapeutic applications in humans and to develop more potent and selective FFA4 agonists.

Synthesemethoden

FFA4 agonist is synthesized through a multistep process that involves the reaction of 3,4-diaminophenol with 2-furoyl chloride and 4-nitrophenol. The reaction mixture is then purified using column chromatography to obtain the desired product. The purity and identity of the product are confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Eigenschaften

Produktname

N-{4-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide

Molekularformel

C27H19N3O7

Molekulargewicht

497.5 g/mol

IUPAC-Name

N-[4-[3,4-bis(furan-2-carbonylamino)phenoxy]phenyl]furan-2-carboxamide

InChI

InChI=1S/C27H19N3O7/c31-25(22-4-1-13-34-22)28-17-7-9-18(10-8-17)37-19-11-12-20(29-26(32)23-5-2-14-35-23)21(16-19)30-27(33)24-6-3-15-36-24/h1-16H,(H,28,31)(H,29,32)(H,30,33)

InChI-Schlüssel

WYLBFGSFUXMEGS-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)NC(=O)C5=CC=CO5

Kanonische SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)NC(=O)C5=CC=CO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.